molecular formula C26H34N4O2 B2492419 N'-(3,5-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 922119-53-7

N'-(3,5-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

Cat. No.: B2492419
CAS No.: 922119-53-7
M. Wt: 434.584
InChI Key: PUJGMNOSYXSTTA-UHFFFAOYSA-N
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Description

N'-(3,5-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C26H34N4O2 and its molecular weight is 434.584. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Electronic Properties

Compounds structurally related to "N1-(3,5-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide" are often explored for their unique electronic and absorption properties. For instance, the synthesis and analysis of related dyes and their electronic spectra reveal insights into the nature of electronic transitions and quantum-chemical simulation of spatial and electronic structures. These compounds are studied for their potential in applications such as organic dyes, electronic materials, and optical devices due to their specific absorption spectra and electronic transitions (Yelenich et al., 2016).

Anticancer Potential

Some derivatives similar in structure have been evaluated for their anticancer properties, particularly as topoisomerase I-targeting agents. These studies highlight the potential of such compounds in developing new anticancer drugs with specific mechanisms of action, offering insights into the design and optimization of therapeutic agents (Ruchelman et al., 2004).

Myorelaxant Activity

Research into hexahydroquinoline derivatives, which share a similar structural motif with the target compound, has demonstrated potential myorelaxant activities. These findings could suggest avenues for the development of new treatments for conditions requiring muscle relaxation (Gündüz et al., 2008).

Antiviral and Antibacterial Activities

Compounds with structural similarities have been studied for their antiviral activities against various viruses. While many show no significant activity, specific modifications can lead to compounds with potent effects, highlighting the importance of structural optimization in drug development (Ivashchenko et al., 2014). Additionally, antibacterial studies of quinoline and naphthyridine derivatives indicate the potential for developing new antibiotics, particularly for treating Gram-positive infections with excellent oral activity (Hagen et al., 1994).

Material Science Applications

Investigations into cyclometalated iridium complexes for their photophysical properties, including dual-emission characteristics and mechanoluminescence, suggest applications in materials science. These properties are crucial for developing advanced materials for organic light-emitting diodes (OLEDs) and data security protection (Tsuboyama et al., 2003).

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-18-13-19(2)15-22(14-18)28-26(32)25(31)27-17-24(30-11-4-5-12-30)21-8-9-23-20(16-21)7-6-10-29(23)3/h8-9,13-16,24H,4-7,10-12,17H2,1-3H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJGMNOSYXSTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.